molecular formula C25H26ClN3O4 B277747 6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

Número de catálogo B277747
Peso molecular: 467.9 g/mol
Clave InChI: LXLJYIUZMHGZAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as Cilostazol and is used as a medication to treat peripheral arterial disease and intermittent claudication. Cilostazol is a phosphodiesterase III inhibitor that works by increasing blood flow to the legs, thereby reducing pain and improving mobility in patients.

Mecanismo De Acción

Cilostazol works by inhibiting the activity of phosphodiesterase III, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Cilostazol increases the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and increased blood flow to the legs.
Biochemical and Physiological Effects:
Cilostazol has several biochemical and physiological effects on the body. It increases blood flow to the legs, reduces pain and inflammation, and improves mobility in patients with peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been shown to have antiplatelet and antithrombotic effects, which can help prevent blood clots and reduce the risk of stroke and heart attack.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cilostazol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase III inhibition. Additionally, Cilostazol is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using Cilostazol in lab experiments is that it is a medication that is designed for human use. Therefore, the effects of Cilostazol on animal models may not be representative of its effects on humans. Additionally, the use of Cilostazol in experiments may be limited by its potential side effects and interactions with other medications.

Direcciones Futuras

There are several future directions for research on Cilostazol. One area of research is the development of new and more effective phosphodiesterase III inhibitors for the treatment of peripheral arterial disease and other cardiovascular diseases. Additionally, research is needed to better understand the long-term effects of Cilostazol on the body and its potential interactions with other medications. Finally, research is needed to explore the potential applications of Cilostazol in the treatment of other medical conditions beyond cardiovascular diseases.

Métodos De Síntesis

The synthesis of Cilostazol involves several steps, including the condensation of 3-cyclohexene-1-carboxylic acid with 4-(3-chlorophenyl)piperazine to form an intermediate product. The intermediate product is then treated with 2-(4-aminophenyl)acetamide to form the final product, Cilostazol. The synthesis of Cilostazol is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Cilostazol has been extensively studied for its potential applications in the treatment of various medical conditions. Research has shown that Cilostazol can be effective in reducing the symptoms of peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been studied for its potential applications in the treatment of stroke, heart failure, and other cardiovascular diseases.

Propiedades

Nombre del producto

6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid

Fórmula molecular

C25H26ClN3O4

Peso molecular

467.9 g/mol

Nombre IUPAC

6-[[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C25H26ClN3O4/c26-17-6-5-7-18(16-17)28-12-14-29(15-13-28)24(31)21-10-3-4-11-22(21)27-23(30)19-8-1-2-9-20(19)25(32)33/h1-7,10-11,16,19-20H,8-9,12-15H2,(H,27,30)(H,32,33)

Clave InChI

LXLJYIUZMHGZAJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O

SMILES canónico

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.